2-methyl-N,N-diphenylpropanamide
Description
2-Methyl-N,N-diphenylpropanamide (CAS No. 69737-54-8) is a tertiary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . Its structure features a central propanamide backbone substituted with two phenyl groups at the nitrogen atom and a methyl group at the α-carbon. Key physicochemical properties include a melting point of 90°C, a predicted boiling point of 425.3±14.0°C, and a density of 1.082±0.06 g/cm³ . The compound’s InChIKey (MCHBSCOEBHAUDR-UHFFFAOYSA-N) and SMILES notation (C(N(C₁=CC=CC=C₁)C₁=CC=CC=C₁)(=O)C(C)C) confirm its stereoelectronic configuration .
Properties
IUPAC Name |
2-methyl-N,N-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(2)16(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHBSCOEBHAUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-diphenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoyl chloride with diphenylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the oxidative annulation of diphenylpropanamides via in situ hypervalent iodine-promoted intramolecular C–N/C–O bond formation. This method utilizes aryl iodide as a catalyst and meta-chloroperoxybenzoic acid as the oxidant, performed in hexafluoro-2-propanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N,N-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: meta-chloroperoxybenzoic acid in hexafluoro-2-propanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of C–N/C–O coupling products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N,N-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N,N-diphenylpropanamide involves its interaction with specific molecular targets. The compound can form C–N and C–O bonds through oxidative annulation, facilitated by aryl iodide catalysts. This process involves the migration of aryl iodide and the formation of coupling products .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes critical differences between 2-methyl-N,N-diphenylpropanamide and its analogs:
Key Observations :
- Substituent Effects : Bulky substituents (e.g., diphenylethyl in or carbazole in ) increase molecular weight and alter physical states (liquid vs. solid). The 4-methoxypiperidinyl group in reduces crystallinity, resulting in a liquid state despite a higher molecular weight.
- Bioactivity : Flutamide’s nitro and trifluoromethyl groups enhance binding to androgen receptors, unlike the diphenyl groups in the target compound, which lack polar functional groups for receptor interaction .
- Optical Properties : CzPAB’s carbazole and boron moieties enable near-infrared (NIR)-excitable phosphorescence, a property absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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